![molecular formula C15H20N2O B7457632 N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide](/img/structure/B7457632.png)
N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide
Overview
Description
N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as "pyrrolidinocyclopropane" or "PCP analogue." This chemical compound has gained significant attention in recent years due to its potential use in scientific research.
Scientific Research Applications
Dopamine and Serotonin Receptor Affinity : N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides bind with high affinity to human D(4) (hD(4)) and 5-HT(2A) receptors, demonstrating selectivity over hD(2) and alpha(1) adrenergic receptors (Arora et al., 2005).
Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have potential as neuroleptics with inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Selective Antidopaminergic Activity : cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) shows potent, selective antidopaminergic activity, inhibiting dopamine-sensitive adenylate cyclase and binding selectively to the dopamine D1 receptor over the D2 receptor (Usuda et al., 2004).
PARP Inhibition for Cancer Treatment : Cyclic amine-containing benzimidazole carboxamide PARP inhibitors, such as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), exhibit high enzyme and cellular potency, indicating their potential in cancer therapy (Penning et al., 2009).
Effects on Serum Prolactin Levels : YM-09151-2 acts as a potent antagonist at D2-type dopamine receptors in the anterior pituitary gland of rats, significantly elevating serum prolactin concentrations (Meltzer et al., 1983).
Synthesis of Cyclopropyl Amino Acids : Wittig olefination of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate is a powerful tool for synthesizing new conformationally constrained cyclopropyl amino acids, useful in drug development (Cativiela et al., 1996).
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-6-7-13)16-14-8-9-17(11-14)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKDAWQTEFAUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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